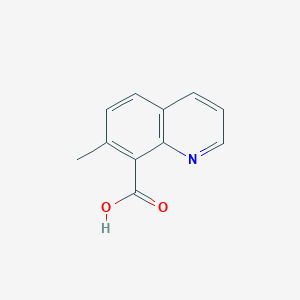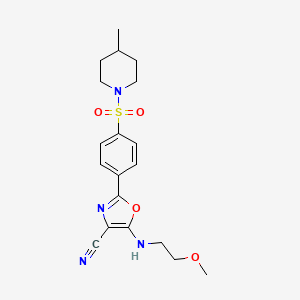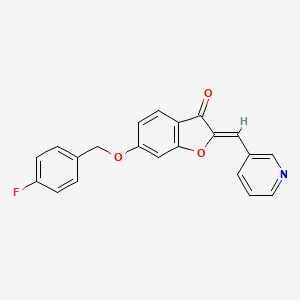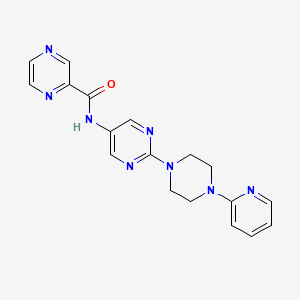
5,7-dimethoxy-1H-indole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-1H-indole-2-carboxylic Acid, also known as 5,7-DMICA, is a chemical compound with promising biological activity. It has a molecular formula of C11H11NO4 and a molecular weight of 221.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with two methoxy groups at positions 5 and 7 and a carboxylic acid group at position 2 .Mecanismo De Acción
Target of Action
5,7-Dimethoxy-1H-indole-2-carboxylic Acid, like other indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms
Result of Action
Indole derivatives have been found to exhibit a broad range of biological activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-dimethoxy-1H-indole-2-carboxylic Acid in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, this compound's solubility in water is limited, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5,7-dimethoxy-1H-indole-2-carboxylic Acid. These include investigating its potential applications in the treatment of neurodegenerative diseases, further elucidating its mechanism of action, and developing more efficient synthesis methods to improve its availability for research purposes. Additionally, research could focus on the development of this compound derivatives with enhanced therapeutic properties.
In conclusion, this compound is a chemical compound that has shown promising potential in scientific research for its therapeutic applications. Its various biochemical and physiological effects and potential future directions for research make it an exciting area of study.
Métodos De Síntesis
One of the most common methods for the synthesis of 5,7-dimethoxy-1H-indole-2-carboxylic Acid is the reaction of 2,3-dimethoxybenzaldehyde with indole-2-carboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with indole-2-carboxylic acid ethyl ester in the presence of a base.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-1H-indole-2-carboxylic Acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has also been shown to possess neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 5,7-dimethoxy-1H-indole-2-carboxylic Acid in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5,7-dimethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-7-3-6-4-8(11(13)14)12-10(6)9(5-7)16-2/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCNCVPGFAPGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27508-88-9 |
Source


|
| Record name | 5,7-dimethoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
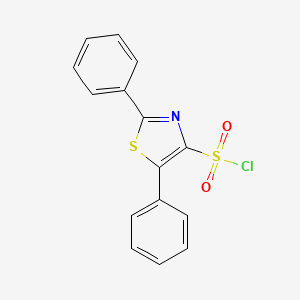
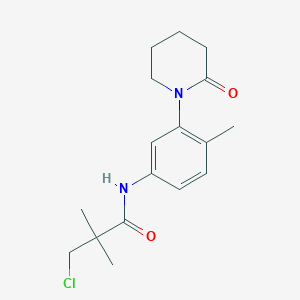
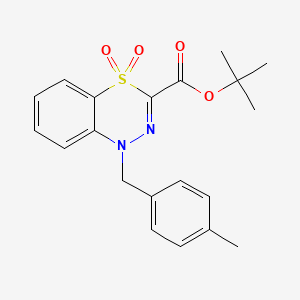

![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2883817.png)
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
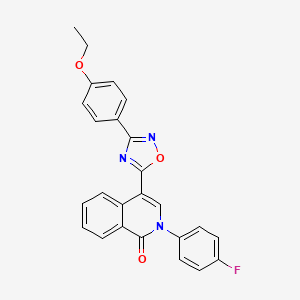
![3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one](/img/structure/B2883821.png)
